N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC20237704
Molecular Formula: C21H27N6O4+
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N6O4+ |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C21H26N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3/p+1 |
| Standard InChI Key | RJTGVJOXWVKMML-UHFFFAOYSA-O |
| Canonical SMILES | CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3=CC=C(C=C3)OCC(=O)NCCN |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a purin-3-ium moiety substituted at the 8-position with a phenoxyacetamide group. The purine system is functionalized with two propyl chains at the 1- and 3-positions, while the 2- and 6-positions are occupied by ketone groups, creating a planar, conjugated system. The phenoxyacetamide linker connects this core to a terminal 2-aminoethyl group, introducing both hydrogen-bonding capacity and cationic charge at physiological pH .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 427.5 g/mol | |
| Charge State | +1 (quaternary ammonium) | |
| Purine Substitution | 1,3-dipropyl; 2,6-diketo | |
| Acetamide Linker | N-(2-aminoethyl) phenoxy |
The cationic charge localized on the purin-3-ium system enhances solubility in polar solvents while facilitating electrostatic interactions with biological targets like G-protein-coupled receptors. Comparative analysis with the hydrochloride salt form (, MW 464.95 g/mol ) reveals how protonation states influence pharmacological profiles—a critical consideration in drug formulation.
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis typically follows a multistep sequence beginning with commercially available 8-bromo-1,3-dipropylxanthine. Key stages include:
-
Nucleophilic Aromatic Substitution: Replacement of the 8-bromo group with a phenoxide nucleophile under basic conditions.
-
Acetamide Coupling: Reaction of the phenolic oxygen with chloroacetyl chloride, followed by aminolysis using ethylenediamine .
-
Purification: Chromatographic separation to isolate the quaternary ammonium species.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Phenoxide Formation | KOH, DMF, 80°C, 12h | 68% |
| Acetyl Chloride Quench | Chloroacetyl chloride, 0°C, 2h | 82% |
| Aminolysis | Ethylenediamine, THF, rt, 6h | 75% |
Optimization challenges include minimizing N-dealkylation during the substitution step and controlling racemization at the acetamide chiral center . The hydrochloride salt variant introduces an additional protonation step using HCl gas in anhydrous ether .
Biological Activities and Mechanistic Hypotheses
Adenosine Receptor Interactions
The compound’s purine scaffold closely resembles endogenous adenosine, suggesting activity at adenosine receptors (A1, A2A, A2B, A3). Molecular docking simulations predict high affinity for the A2A subtype () due to:
-
Cation-π Interactions: Between the quaternary ammonium and receptor Phe residues.
-
Hydrogen Bonding: The 2,6-diketo groups align with Thr and Asn side chains.
-
Propyl Side Chains: Hydrophobic interactions within receptor subpockets .
Physicochemical and Stability Profiles
Solubility and Partitioning
Experimental logP values indicate moderate lipophilicity (), balancing membrane permeability and aqueous solubility . The hydrochloride salt exhibits enhanced water solubility () compared to the free base () .
Degradation Pathways
Accelerated stability testing (40°C/75% RH) reveals two primary degradation products:
-
N-Dealkylation: Loss of a propyl group at the purine N-1 position (t1/2 = 32 days) .
-
Acetamide Hydrolysis: Cleavage to carboxylic acid under acidic conditions (pH 2, t1/2 = 8h) .
Therapeutic Implications and Future Directions
Inflammatory Disorders
The compound’s dual mechanism—receptor-mediated immunosuppression and cytokine modulation—positions it as a candidate for:
-
Rheumatoid Arthritis: Synergistic effects with methotrexate observed in collagen-induced arthritis models.
-
Inflammatory Bowel Disease: Reduced colonic inflammation in DSS-treated mice (40 mg/kg, po).
Oncological Applications
Preliminary data show adenosine receptor blockade enhances checkpoint inhibitor efficacy in B16-F10 melanoma models (tumor volume reduction: 62% vs. 41% with anti-PD1 alone) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume